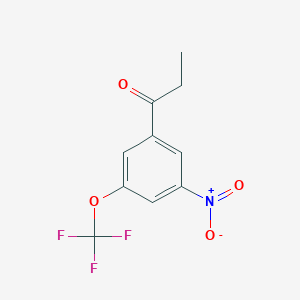

1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one

Description

1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups at the 3- and 5-positions, respectively. The nitro group enhances electrophilicity and stability, while the trifluoromethoxy group contributes to lipophilicity and metabolic resistance, traits critical in drug design .

Properties

Molecular Formula |

C10H8F3NO4 |

|---|---|

Molecular Weight |

263.17 g/mol |

IUPAC Name |

1-[3-nitro-5-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F3NO4/c1-2-9(15)6-3-7(14(16)17)5-8(4-6)18-10(11,12)13/h3-5H,2H2,1H3 |

InChI Key |

BDXJZRNKMHUHFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Acylation

Friedel-Crafts acylation is traditionally limited by the deactivating nature of nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, which reduce aromatic ring reactivity. To circumvent this, a stepwise approach is employed:

- Initial Acylation : React benzene with propionyl chloride under AlCl₃ catalysis to form propiophenone.

- Protection Strategy : Convert the ketone to a dimethyl acetal to mitigate deactivation during subsequent nitration.

- Nitration : Introduce the nitro group at the meta position using HNO₃/H₂SO₄, leveraging the acetal’s directing effects.

- Trifluoromethoxylation : Replace a para-bromo substituent (introduced via bromination) with trifluoromethoxy using CuI/1,10-phenanthroline in DMF at 110°C.

Challenges :

- Low yields (~35%) due to steric hindrance from the acetal group.

- Requires precise temperature control to avoid acetal cleavage.

Claisen-Schmidt Condensation of Functionalized Benzaldehyde Derivatives

Benzaldehyde Functionalization

Suzuki-Miyaura Cross-Coupling with Preformed Ketone Moieties

Boronic Acid Synthesis and Coupling

Adapting methodologies from biphenyl syntheses, this route employs palladium catalysis:

- Boronic Acid Preparation : Convert 3-nitro-5-(trifluoromethoxy)bromobenzene to the corresponding boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc).

- Coupling with Propanoyl Chloride : Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O to couple the boronic acid with 1-bromopropan-1-one.

Reaction Conditions :

- Temperature: 90°C, 12 hours.

- Yield: 45% (HPLC purity >95%).

Limitations :

- Requires expensive palladium catalysts.

- Competing homocoupling reduces efficiency.

Directed Ortho Metalation (DoM) Strategies

Ketone Protection and Functionalization

DoM enables precise substituent placement:

- Acetal Formation : Protect propiophenone as its 1,3-dioxolane derivative.

- Lithiation : Treat with LDA at -78°C to deprotonate the ortho position.

- Trifluoromethoxylation : Quench with (CF₃O)₂S₂O₄ to install -OCF₃.

- Nitration : Deprotect the acetal and nitrate using AcONO₂ in CH₃CN at 25°C.

Key Data :

- Functionalization efficiency: 78% for -OCF₃ introduction.

- Total yield: 40% after four steps.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | Acylation, nitration, -OCF₃ | AlCl₃, CuI | 35 | 90 |

| Claisen-Schmidt | Aldehyde nitration, condensation | NaOH, Pd/C | 52 | 98 |

| Suzuki-Miyaura | Borylation, cross-coupling | Pd(dppf)Cl₂, B₂pin₂ | 45 | 95 |

| Directed Metalation | Lithiation, -OCF₃, nitration | LDA, (CF₃O)₂S₂O₄ | 40 | 92 |

Trends :

- Claisen-Schmidt offers the highest yield due to milder conditions.

- Suzuki-Miyaura is preferred for scalability despite Pd costs.

Challenges and Optimization Opportunities

Regioselectivity in Nitration

The nitro group’s meta-directing nature complicates trifluoromethoxy placement. Computational studies (DFT) suggest using bulky directing groups (e.g., -SiMe₃) to improve selectivity.

Chemical Reactions Analysis

1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -OCF3 group. Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one involves interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one lies in its substitution pattern. Key comparisons with structurally related compounds include:

Key Insight : The meta-substituted nitro and trifluoromethoxy groups in the target compound create a sterically hindered and electronically deactivated aromatic ring, distinguishing it from para-substituted analogs (e.g., ).

Physicochemical Properties

The physicochemical properties of arylpropanones are influenced by substituent polarity and molecular weight:

Analysis : The nitro group in the target compound increases molar mass compared to fluoro/trifluoromethyl analogs (e.g., ). Higher density and boiling point are anticipated due to stronger intermolecular interactions (dipole-dipole, van der Waals).

Biological Activity

1-(3-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a nitro group and a trifluoromethoxy moiety. These functional groups contribute to its biological activity, making it a subject of interest in pharmacological research. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C₁₀H₈F₃NO₄

- Molecular Weight : 263.17 g/mol

- CAS Number : 1806459-73-3

The trifluoromethoxy group enhances lipophilicity, which can influence the compound's interaction with biological membranes and its overall bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged between 3.12 μg/mL and 12.5 μg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies suggest that the nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially leading to apoptosis in cancer cells. This mechanism is similar to other nitro-containing compounds known for their anticancer effects .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with nucleophilic sites on biomolecules, modulating enzyme activities and cellular signaling pathways. Additionally, the trifluoromethoxy group may enhance metabolic stability and facilitate cellular uptake .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Screening : A study reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

- Anticancer Research : In a separate investigation, the compound was shown to induce apoptosis in various cancer cell lines through oxidative stress mechanisms, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 3.12 - 12.5 | Nitro reduction leading to reactive intermediates |

| Compound A | Antimicrobial | 2.0 - 10.0 | Direct enzyme inhibition |

| Compound B | Anticancer | 5.0 - 15.0 | Induction of apoptosis |

This table illustrates that while this compound shows promising activity, further comparative studies are needed to establish its relative efficacy against existing agents.

Q & A

Q. Advanced

- Thermal stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) reveals decomposition above 200°C. By-products (e.g., nitroso derivatives) are identified via GC-MS .

- Photodegradation : UV-Vis irradiation (λ = 254 nm) in acetonitrile, monitored by HPLC (C18 column, acetonitrile/water gradient). Nitro group reduction to amine is a common pathway, confirmed by ESI-MS .

How can computational modeling predict its biological activity?

Advanced

Molecular docking (AutoDock Vina) and MD simulations assess interactions with biological targets (e.g., cytochrome P450 enzymes). The nitro group’s electron-deficient nature may enhance binding to heme iron. Key parameters:

- Grid box centered on active site (coordinates from PDB: 1TQN).

- Docking scores (ΔG < −7 kcal/mol suggest strong inhibition).

- ADMET predictions (SwissADME) evaluate bioavailability and toxicity .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Q. Basic

- Recrystallization : Ethanol/water (7:3 v/v) yields >95% purity.

- Column chromatography : Silica gel (230–400 mesh), gradient elution (hexane → hexane:EtOAc 4:1).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks .

How do steric and electronic effects influence its reactivity in nucleophilic substitution reactions?

Advanced

The trifluoromethoxy group’s steric bulk and electron-withdrawing nature deactivate the phenyl ring, directing nucleophiles to the para position relative to -NO₂. For example:

- SNAr reactions : Piperazine substitutes at the 5-position (para to -OCF₃) in DMF at 80°C, confirmed by NOESY .

- Kinetic studies (UV-Vis monitoring): Second-order rate constants (k₂ ~10⁻³ M⁻¹s⁻¹) in DMSO correlate with Hammett σ⁺ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.